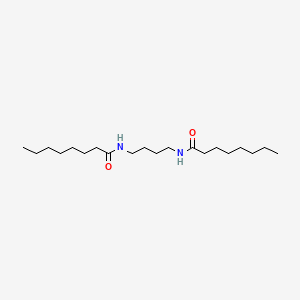![molecular formula C30H43ClN4O4 B14731151 N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline CAS No. 6288-48-8](/img/structure/B14731151.png)
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure comprises a chlorophenyl group, an octadecylideneamino chain, and a dinitro-aniline moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with octadecylamine to form an imine intermediate. This intermediate is then reacted with 2,4-dinitroaniline under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted anilines
Applications De Recherche Scientifique
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-benzene
- N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-toluene
Uniqueness
N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6288-48-8 |
|---|---|
Formule moléculaire |
C30H43ClN4O4 |
Poids moléculaire |
559.1 g/mol |
Nom IUPAC |
N-[1-(2-chlorophenyl)octadecylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C30H43ClN4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(26-19-17-18-20-27(26)31)32-33-29-23-22-25(34(36)37)24-30(29)35(38)39/h17-20,22-24,33H,2-16,21H2,1H3 |
Clé InChI |
YNDOGRFSFTUHRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



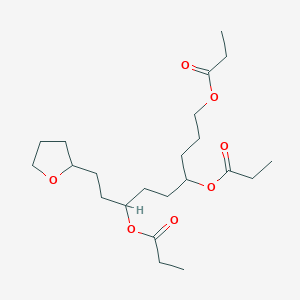

![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)


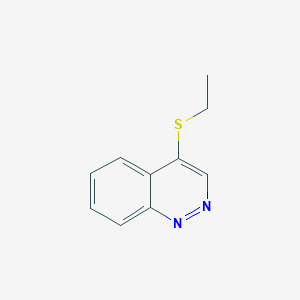
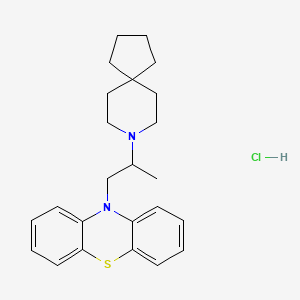

![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
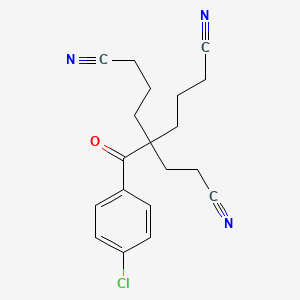

![Hexahydro-2H-3,6-methanocyclopenta[b]furan-2-one](/img/structure/B14731142.png)
